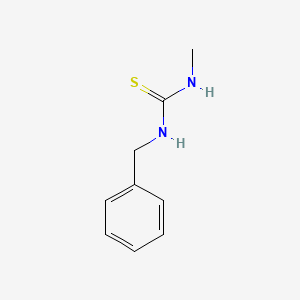

1-苄基-3-甲基-2-硫脲

描述

Thioureas are a class of organic compounds characterized by the presence of sulfur and nitrogen, with a general formula of R1R2N(C=S)NR3R4. They are known for their diverse biological activities and potential applications in various fields, including drug research and material science. The compound 1-Benzyl-3-methyl-2-thiourea is a derivative of thiourea, where the R1 group is a benzyl moiety, and the R3 group is a methyl group. This compound, like other thioureas, exhibits interesting properties due to its functional groups and molecular structure .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-Benzyl-3-methyl-2-thiourea, the synthesis would likely follow a similar pathway, starting from benzoyl chloride derivatives and proceeding through isothiocyanate formation, followed by treatment with a methylamine . The synthesis process is often optimized to achieve high yields and purity, as demonstrated in the preparation of various thiourea derivatives .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of carbonyl (C=O) and thiocarbonyl (C=S) functional groups. These groups can adopt various conformations, such as the antiperiplanar conformation observed in some derivatives . The molecular geometry and conformation are influenced by intramolecular hydrogen bonding and the substitution pattern on the thiourea core . X-ray diffraction studies provide detailed insights into the molecular structure, including bond lengths and angles .

Chemical Reactions Analysis

Thiourea derivatives participate in a range of chemical reactions, primarily due to their functional groups. They can act as ligands in metal coordination, form hydrogen bonds, and engage in various intermolecular interactions, such as N-H...S, C-H...S, and C-H...O . These interactions contribute to the self-organization and crystal packing of the compounds. Additionally, thioureas can undergo reactions to form more complex structures, such as imidazole-thiones, which are synthesized through base-catalyzed condensation with acetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methyl-2-thiourea and related derivatives are influenced by their molecular structure. Vibrational spectroscopy techniques, such as IR and Raman, are used to characterize the vibrational properties of the compounds . Quantum chemical calculations, including density functional theory (DFT) methods, provide insights into the electronic structure, including the HOMO-LUMO gap, which is indicative of the compound's reactivity and stability . The thermal behavior can be studied using TG/DTA analysis, which reveals the compound's stability against temperature . Additionally, the compounds' potential for non-linear optical (NLO) behavior can be evaluated through electric dipole moment and hyperpolarizability calculations .

科学研究应用

抗癌潜力

1-苄基-3-甲基-2-硫脲衍生物在癌症研究中显示出显著的潜力。例如,新型的1-苄酰-3-甲基硫脲衍生物对HeLa细胞系表现出强大的细胞毒性,表明其作为抗癌药物的潜力(Ruswanto et al., 2015)。此外,对双-(1-(苄酰)-3-甲基硫脲)铂(II)配合物衍生物的计算研究显示,与顺铂相比,它们在乳腺癌和肺癌方面作为更稳定的抗癌药物的潜力(Ruswanto et al., 2023)。

抗真菌和抗微生物应用

硫脲衍生物在抗真菌和抗微生物应用中也显示出疗效。N-苄酰-N'-烷基硫脲及其与各种金属的配合物对真菌和酵母具有活性(del Campo et al., 2004)。此外,合成的硫脲衍生物表现出显著的抗菌活性和轻微的抗真菌和杀虫性能(Saeed & Batool, 2007)。

腐蚀抑制

1-苄基-3-甲基-2-硫脲衍生物作为腐蚀抑制剂非常有效。对1-苄基-3-苯基-2-硫脲(BPTU)作为酸性溶液中的钢腐蚀抑制剂的研究证实了其高效性,实验和理论分析支持其使用(Dinh et al., 2021)。

结构和振动特性

对1-苄基-3-呋酰-1-苯基硫脲的研究突出了结构和振动特性在理解硫脲衍生物性质中的重要性。这包括对分子稳定性、电荷转移和潜在的非线性光学行为的见解(Lestard et al., 2015)。

合成新化合物

硫脲衍生物在合成各种新化合物方面起着关键作用。例如,利用硫脲辅助微波合成不对称二硫化物提供了一种高效且环保的方法(Lu et al., 2014)。

NLO性质和分子对接

硫脲衍生物被研究用于非线性光学(NLO)应用和分子对接,如对非对称酰硫脲衍生物的合成和分析(Ashfaq et al., 2021)。这项研究为它们的结构-性质关系和潜在应用提供了宝贵的见解。

安全和危害

作用机制

Target of Action

Similar compounds such as thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activity .

Mode of Action

It is known that similar compounds interact with their targets through various interactions like electrostatic interaction, pi- anion interaction, h-bonding and van der waals interaction .

Biochemical Pathways

Similar compounds such as thiazolidine derivatives have been found to affect various biological pathways .

Result of Action

Similar compounds have been found to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

生化分析

Biochemical Properties

1-Benzyl-3-methyl-2-thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that contain active sites with sulfur atoms. This binding can lead to the inhibition or activation of these enzymes, depending on the specific enzyme and the nature of the interaction. For example, 1-Benzyl-3-methyl-2-thiourea has been shown to inhibit certain proteases by forming a covalent bond with the sulfur atom in the enzyme’s active site . Additionally, this compound can interact with proteins that have thiol groups, leading to the formation of disulfide bonds and altering the protein’s structure and function .

Cellular Effects

1-Benzyl-3-methyl-2-thiourea has been found to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that 1-Benzyl-3-methyl-2-thiourea can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered levels of specific proteins that regulate cell growth and survival . Furthermore, 1-Benzyl-3-methyl-2-thiourea has been observed to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-methyl-2-thiourea involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can occur through the formation of covalent bonds with sulfur atoms in the enzyme’s active site, resulting in the inhibition of enzyme activity . Additionally, 1-Benzyl-3-methyl-2-thiourea can interact with DNA and RNA, leading to changes in gene expression and the regulation of various cellular processes . These interactions can result in the modulation of transcription factors and other regulatory proteins, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-methyl-2-thiourea have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-methyl-2-thiourea is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of byproducts that may have different biological activities compared to the parent compound . Long-term studies have also indicated that prolonged exposure to 1-Benzyl-3-methyl-2-thiourea can result in cumulative effects on cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-methyl-2-thiourea in animal models have been found to vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-Benzyl-3-methyl-2-thiourea can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a specific biological response .

Metabolic Pathways

1-Benzyl-3-methyl-2-thiourea is involved in several metabolic pathways, including those mediated by enzymes such as cytochrome P450 and flavin-containing monooxygenase . These enzymes catalyze the oxidation of the sulfur atom in the thiourea group, leading to the formation of sulfoxides and sulfones . These metabolites can further undergo conjugation reactions with glutathione and other cellular thiols, resulting in the formation of conjugates that are excreted from the body . The metabolic flux and levels of specific metabolites can be influenced by the presence of 1-Benzyl-3-methyl-2-thiourea, leading to changes in cellular redox status and oxidative stress .

Transport and Distribution

The transport and distribution of 1-Benzyl-3-methyl-2-thiourea within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1-Benzyl-3-methyl-2-thiourea can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and clearance from the body .

Subcellular Localization

The subcellular localization of 1-Benzyl-3-methyl-2-thiourea is an important factor in determining its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The activity of 1-Benzyl-3-methyl-2-thiourea can be influenced by its subcellular localization, as it can interact with different biomolecules and participate in distinct biochemical pathways depending on its location within the cell .

属性

IUPAC Name |

1-benzyl-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBTTXVKWIAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181830 | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2740-94-5 | |

| Record name | 1-Benzyl-3-methyl-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYL-1-METHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX5FUH5JS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

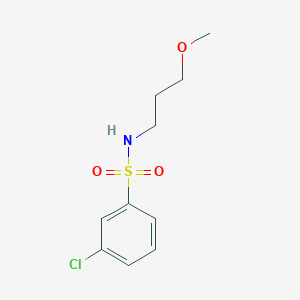

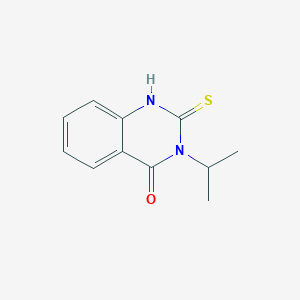

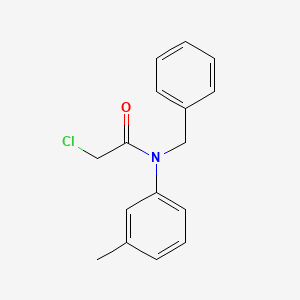

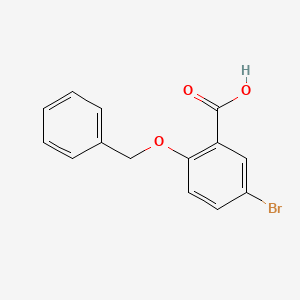

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)